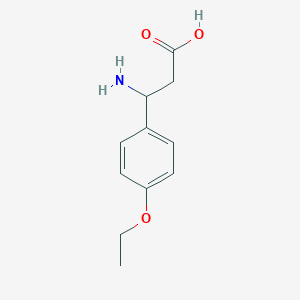

3-Amino-3-(4-ethoxyphenyl)propanoic acid

Description

Overview of β-Amino Acids as Fundamental Chiral Building Blocks in Organic Synthesis and Medicinal Chemistry

β-Amino acids are structural isomers of the more common α-amino acids, which are the fundamental constituents of proteins. The key difference lies in the position of the amino group relative to the carboxyl group. In β-amino acids, the amino group is attached to the second carbon atom (the β-carbon) from the carboxyl group. This seemingly minor structural alteration has profound implications for their chemical and biological properties.

These compounds are crucial chiral building blocks in organic synthesis. whiterose.ac.ukacs.orgnih.gov Their chirality, or "handedness," is a critical feature in the synthesis of complex molecules, particularly in medicinal chemistry, where the biological activity of a drug can be highly dependent on its specific stereochemistry. nih.gov The incorporation of β-amino acids into peptides can lead to the formation of more stable structures, as they are less susceptible to enzymatic degradation compared to their α-amino acid counterparts. whiterose.ac.uk This enhanced stability is a highly desirable trait in the design of new therapeutic peptides. whiterose.ac.uk

Contextualization of 3-Amino-3-(4-ethoxyphenyl)propanoic acid within Aromatic β-Amino Acid Research

3-Amino-3-(4-ethoxyphenyl)propanoic acid belongs to the class of aromatic β-amino acids. The presence of an aromatic ring, specifically a 4-ethoxyphenyl group, attached to the β-carbon introduces unique structural and electronic features. This aromatic moiety can participate in various non-covalent interactions, which can be crucial for molecular recognition and binding to biological targets.

Research into aromatic β-amino acids is a vibrant area of study. For instance, derivatives of 3-amino-3-(4-hydroxyphenyl)propanoic acid have been investigated for their potential as antimicrobial and anticancer agents. nih.govnih.govmdpi.com These studies highlight the versatility of the aromatic β-amino acid scaffold and the potential for discovering new bioactive compounds by modifying the aromatic ring and other parts of the molecule. nih.govmdpi.com The ethoxy group in 3-Amino-3-(4-ethoxyphenyl)propanoic acid, as opposed to a hydroxyl group, can influence properties such as lipophilicity and metabolic stability, making it a distinct entity for investigation.

Current Research Landscape and Potential Broad Applications of 3-Amino-3-(4-ethoxyphenyl)propanoic acid

While specific research on 3-Amino-3-(4-ethoxyphenyl)propanoic acid is still emerging, the broader field of β-amino acid research provides a strong indication of its potential. The structural motifs present in this compound suggest a range of possible applications.

The core structure is a valuable pharmacophore, a molecular framework that is responsible for a drug's biological activity. The versatility of this scaffold allows for the synthesis of a diverse library of derivatives with potentially wide-ranging biological effects. For example, related structures have been explored for their antioxidant properties. nih.govmdpi.com

Given the established roles of β-amino acids in medicinal chemistry, 3-Amino-3-(4-ethoxyphenyl)propanoic acid and its derivatives could be investigated for a variety of therapeutic areas. The ability to fine-tune the properties of the molecule by modifying the aromatic ring and other functional groups makes it an attractive candidate for drug discovery programs.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-(4-ethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-2-15-9-5-3-8(4-6-9)10(12)7-11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKVGGOUCUNVPBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343689 | |

| Record name | 3-amino-3-(4-ethoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38499-22-8 | |

| Record name | 3-amino-3-(4-ethoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Amino 3 4 Ethoxyphenyl Propanoic Acid and Its Analogues

Direct Synthesis Approaches

One-Pot Synthesis Strategies for β-Amino Acids

For the synthesis of 3-amino-3-(4-ethoxyphenyl)propanoic acid, 4-ethoxybenzaldehyde (B43997) would be the starting aldehyde. The reaction proceeds through an initial Knoevenagel condensation between the aldehyde and malonic acid to form an α,β-unsaturated dicarboxylic acid, which then undergoes a Michael addition of ammonia (B1221849). Subsequent decarboxylation leads to the final β-amino acid product. The solvent and temperature can influence the competition between the formation of the desired β-amino acid and side products like propenoic and ylidenemalonic acids. researchgate.net

A general representation of the Rodionov reaction for the synthesis of 3-amino-3-arylpropanoic acids is as follows:

| Aldehyde | Reagents | Solvent | Product |

| Ar-CHO | Malonic acid, NH₄OAc | Alcohol | Ar-CH(NH₂)-CH₂-COOH |

This table represents a generalized scheme for the Rodionov reaction.

Michael Addition Reactions in the Formation of β-Amino Propanoic Acid Scaffolds

The Michael addition, or conjugate addition, is a fundamental carbon-carbon or carbon-heteroatom bond-forming reaction. semanticscholar.orgdocumentsdelivered.com In the context of β-amino acid synthesis, it typically involves the addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. semanticscholar.org For the synthesis of 3-amino-3-(4-ethoxyphenyl)propanoic acid, this would involve the addition of ammonia or a protected amine to an ester of 4-ethoxycinnamic acid.

The general applicability of the aza-Michael addition to various unsaturated carboxylic acids and their esters is well-documented, and this reaction can be a key step in multi-step syntheses of β-amino acids. researchgate.netnih.gov The reaction is often catalyzed by a base and can be followed by hydrolysis of the ester to yield the desired carboxylic acid.

A representative Michael addition for β-amino acid synthesis:

| Michael Acceptor | Nucleophile | Product (after hydrolysis) |

| 4-EtO-C₆H₄-CH=CH-COOR | NH₃ | 3-Amino-3-(4-ethoxyphenyl)propanoic acid |

This table illustrates the general principle of the Michael addition for the target compound.

Knoevenagel Condensation in Precursor Synthesis

The Knoevenagel condensation is a powerful method for the formation of carbon-carbon double bonds and is particularly useful for synthesizing the α,β-unsaturated precursors required for Michael additions. nih.govscholaris.ca The reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as malonic acid, in the presence of a basic catalyst. nih.govbepls.com

To synthesize the precursor for the Michael addition route to 3-amino-3-(4-ethoxyphenyl)propanoic acid, 4-ethoxybenzaldehyde can be condensed with malonic acid. This reaction, often referred to as the Doebner modification of the Knoevenagel condensation, typically uses pyridine (B92270) or another amine as both the catalyst and solvent and is followed by decarboxylation to yield the corresponding cinnamic acid. nih.govbepls.com Greener synthetic approaches have been developed using catalysts like proline in ethanol (B145695) or phase-transfer catalysts in water to afford cinnamic acids in high yields. semanticscholar.orgnih.govrsc.org

An example of a Knoevenagel condensation to form a cinnamic acid precursor:

| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Product |

| 4-Ethoxybenzaldehyde | Malonic Acid | Piperidine (B6355638)/Pyridine | 4-Ethoxycinnamic acid |

This table outlines the Knoevenagel condensation for the synthesis of the precursor to the target molecule.

Asymmetric Synthesis of Enantiomerically Pure 3-Amino-3-(4-ethoxyphenyl)propanoic acid and Stereoisomers

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of asymmetric synthetic methods to obtain enantiomerically pure β-amino acids is of paramount importance.

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. researchgate.netorgsyn.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. After the desired transformation, the auxiliary can be removed and ideally recycled. orgsyn.org

A robust method for the synthesis of enantiomerically pure β-amino-β-arylpropanoic acids involves the use of a chiral pyrimidinone auxiliary derived from L-asparagine. This method has been successfully applied to the synthesis of (R)-3-amino-3-(p-methoxyphenyl)propionic acid, a close analogue of the target compound. chempedia.info The synthesis involves the coupling of the chiral auxiliary with 4-iodoanisole (B42571), followed by a series of transformations including reduction and hydrolysis to yield the final enantiomerically pure β-amino acid. This methodology is expected to be applicable to the synthesis of 3-amino-3-(4-ethoxyphenyl)propanoic acid by using 4-ethoxyphenyl derivatives.

Another widely used class of chiral auxiliaries are pseudoephedrine and the related pseudoephenamine. researchgate.net These can be used to direct the diastereoselective alkylation of enolates derived from amide derivatives, providing access to enantiomerically enriched carboxylic acids. researchgate.net

| Chiral Auxiliary | Key Transformation | Product Stereochemistry | Reference |

| Chiral Pyrimidinone | Palladium-catalyzed coupling | (R)-enantiomer | chempedia.info |

| Pseudoephenamine | Diastereoselective alkylation | Enantiomerically enriched | researchgate.net |

This table summarizes two prominent chiral auxiliary-based approaches.

Asymmetric Catalysis in β-Amino Acid Synthesis

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as a small amount of a chiral catalyst can generate a large quantity of the desired enantiomerically pure product. orgsyn.org Rhodium-catalyzed asymmetric hydrogenation of enamides or enamino esters is a powerful tool for the synthesis of chiral β-amino acids. scholaris.ca This method involves the hydrogenation of a prochiral α,β-unsaturated precursor in the presence of a chiral rhodium catalyst, often a complex with a chiral phosphine (B1218219) ligand. High enantioselectivities have been achieved for the synthesis of N-aryl β-amino esters using this approach. scholaris.ca

For the synthesis of enantiomerically pure 3-amino-3-(4-ethoxyphenyl)propanoic acid, a suitable N-protected enamine precursor derived from 4-ethoxybenzaldehyde could be subjected to asymmetric hydrogenation with a chiral rhodium catalyst. Subsequent deprotection would yield the desired product.

| Catalyst Type | Substrate | Key Reaction | Enantiomeric Excess (ee) |

| Chiral Rhodium-Phosphine Complex | N-Aryl β-enamino ester | Asymmetric Hydrogenation | Up to 96.3% |

This table highlights the potential of asymmetric catalysis for the synthesis of the target compound's analogues.

Organocatalytic Systems for Asymmetric Hydrosilylation and Kinetic Resolution

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering an alternative to metal-based catalysts. mdpi.com These systems often utilize small organic molecules, such as proline and its derivatives, to catalyze reactions with high stereoselectivity. mdpi.com Their tolerance to moisture and oxygen, coupled with mild reaction conditions, makes them particularly attractive for various chemical transformations. mdpi.com

In the context of synthesizing chiral building blocks, organocatalysts can be employed for asymmetric hydrosilylation and kinetic resolution. While specific examples for the direct synthesis of 3-amino-3-(4-ethoxyphenyl)propanoic acid using these methods are not extensively documented in the provided results, the principles of organocatalysis are broadly applicable. For instance, chiral organocatalysts can activate substrates towards nucleophilic attack, facilitating the stereoselective addition of a hydrosilane to a prochiral precursor. Similarly, in a kinetic resolution process, an organocatalyst can selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer in high enantiomeric purity.

Metal-Catalyzed Asymmetric Hydrogenation and Conjugate Addition

Metal-catalyzed reactions are a cornerstone of modern organic synthesis, providing efficient routes to a wide array of complex molecules. nih.gov

Asymmetric Hydrogenation:

Transition metal-catalyzed asymmetric hydrogenation is a highly effective method for producing chiral compounds, including α-substituted propionic acids. nih.gov This technique typically involves the use of a chiral catalyst, often a complex of a transition metal like rhodium, ruthenium, or iridium, with a chiral ligand. google.comthieme-connect.de While pioneering work in this field often utilized rhodium complexes, recent research has also focused on more earth-abundant metals like nickel. nih.gov These catalysts facilitate the addition of hydrogen across a double bond in a stereocontrolled manner, leading to the formation of a chiral center with high enantiomeric excess (ee). nih.gov Deuterium-labeling experiments have provided insights into the mechanism, suggesting that the two hydrogen atoms added to the product can originate from both the H2 gas and the protic solvent used in the reaction. nih.gov

Conjugate Addition:

Asymmetric conjugate addition is another powerful C-C bond-forming reaction that finds extensive application in the synthesis of enantioenriched carbon skeletons. libretexts.org This reaction, also known as the Michael addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. libretexts.orgmasterorganicchemistry.com The use of chiral catalysts, including metal complexes and organocatalysts, can direct the approach of the nucleophile to create a new stereocenter with high selectivity. libretexts.orgacs.org Various nucleophiles, such as organozinc, organocopper, and organoborane reagents, have been successfully employed in these reactions. libretexts.org The development of chiral ligands, such as phosphoramidites and peptide-based ligands, has been crucial for achieving high enantioselectivity in metal-catalyzed conjugate additions. libretexts.org This method is particularly valuable for creating quaternary stereocenters, which are common motifs in biologically active molecules but can be challenging to synthesize. rsc.org

Enzymatic Resolution for Enantiomer Separation

Enzymatic resolution is a widely used technique for the separation of enantiomers, leveraging the high stereoselectivity of enzymes. mdpi.comnih.gov This method is particularly valuable for the industrial-scale production of enantiomerically pure compounds. semanticscholar.org

Lipase-Mediated Enantioselective Acylation

Lipases are a class of enzymes that have proven to be highly effective biocatalysts for the kinetic resolution of racemic mixtures. semanticscholar.orgmdpi.com In a typical lipase-mediated resolution, one enantiomer of a racemic alcohol or amine is selectively acylated, allowing for the separation of the acylated product from the unreacted enantiomer. researchgate.netmdpi.com This strategy has been successfully applied to the resolution of various β-amino acid esters. nih.gov

For example, the racemic ethyl ester of 3-amino-3-(4-cyanophenyl)propanoic acid, an analogue of the target compound, was successfully resolved using lipase (B570770) A from Candida antarctica (CAL-A). researchgate.net The enantioselective N-acylation was optimized by screening different acyl donors and solvents, with neat butyl butanoate proving to be the most effective. researchgate.net Similarly, lipases from Pseudomonas fluorescens and Burkholderia cepacia have been used for the efficient kinetic resolution of other β-amino esters through hydrolysis, achieving high enantiomeric excess. semanticscholar.orgnih.gov The choice of enzyme, solvent, and acyl donor is critical for achieving high conversion and enantioselectivity in these resolutions. mdpi.comrsc.org

Table 1: Lipase-Mediated Resolution of β-Amino Acid Esters

| Racemic Substrate | Enzyme | Reaction Type | Acyl Donor/Solvent | Key Finding | Reference |

|---|---|---|---|---|---|

| Ethyl 3-amino-3-(4-cyanophenyl)propanoate | Candida antarctica lipase A (CAL-A) | Enantioselective N-acylation | Butyl butanoate | High enantioselectivity in neat butyl butanoate. | researchgate.net |

| rac-(5-phenylfuran-2-yl)-β-alanine ethyl ester hydrochlorides | Pseudomonas fluorescens lipase AK | Hydrolysis | NH4OAc buffer | High enantiomeric excess (E > 146). | nih.gov |

| 3-amino-3-phenylpropanoate esters | Burkholderia cepacia lipase PS | Hydrolysis | H2O in 1,4-dioxane | High enantiomeric excess (E > 200). | nih.gov |

| Racemic 1-(isopropylamine)-3-phenoxy-2-propanol | Candida rugosa MY lipase | Kinetic resolution | Isopropenyl acetate (B1210297) in [EMIM][BF4] and toluene | High enantiomeric excess of the product (eep = 96.17%). | mdpi.com |

Stereoselective C-C Bond Formation Methodologies

The stereoselective formation of carbon-carbon bonds is a fundamental challenge in organic synthesis. nih.gov Various methodologies have been developed to address this, often relying on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

One approach involves the use of engineered enzymes, such as carboxymethylproline synthases from the crotonase superfamily. nih.gov These enzymes can be modified through protein engineering to catalyze stereoselective C-C bond formations, leading to the synthesis of N-heterocycles with high diastereomeric excess. nih.gov This is achieved through the controlled formation and reaction of enolate intermediates within the enzyme's active site. nih.gov

Metal-catalyzed reactions, as discussed previously, also play a crucial role in stereoselective C-C bond formation. Asymmetric conjugate addition, for instance, is a prime example of a metal-catalyzed reaction that creates a new C-C bond with a defined stereochemistry. libretexts.orgacs.org These methods are essential for the synthesis of complex molecules with multiple stereocenters, including many biologically active compounds. nih.gov

Synthetic Routes to Protected Derivatives and Functionalized Analogues

The synthesis of complex molecules often requires the use of protecting groups to mask reactive functional groups and prevent unwanted side reactions. peptide.combiosynth.com

Introduction and Removal of Protecting Groups (e.g., Boc, Fmoc)

In peptide synthesis and the synthesis of amino acid derivatives, the amino group is commonly protected with either a tert-butyloxycarbonyl (Boc) or a 9-fluorenylmethyloxycarbonyl (Fmoc) group. peptide.comamericanpeptidesociety.org These two protecting groups form the basis of the two most widely used strategies in solid-phase peptide synthesis (SPPS). americanpeptidesociety.org

The Boc group is acid-labile and is typically removed using strong acids like trifluoroacetic acid (TFA). americanpeptidesociety.org While this method is effective, the harsh acidic conditions can sometimes lead to side reactions or incomplete deprotection. americanpeptidesociety.org

The Fmoc group , on the other hand, is base-labile and is removed under milder basic conditions, commonly with piperidine in dimethylformamide (DMF). americanpeptidesociety.org This milder deprotection process minimizes side reactions and is well-suited for the synthesis of longer and more complex peptides. americanpeptidesociety.org The choice between the Boc and Fmoc strategies depends on the specific target molecule and its sensitivity to acidic or basic conditions. biosynth.com

The introduction of these protecting groups is typically achieved by reacting the amino acid with a suitable reagent, such as Boc-anhydride for the Boc group or Fmoc-Cl or Fmoc-OSu for the Fmoc group, under basic conditions. highfine.com For instance, the Fmoc-protected derivative of 3-amino-3-(4-cyanophenyl)propanoic acid was synthesized by reacting the amino acid with Fmoc-OSu in the presence of sodium bicarbonate. researchgate.net

Table 2: Common Protecting Groups for Amino Acids

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Key Features | Reference |

|---|---|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Boc-anhydride | Strong acid (e.g., TFA) | Acid-labile; stable to base and hydrogenolysis. | americanpeptidesociety.orghighfine.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., piperidine in DMF) | Base-labile; stable to acid. | americanpeptidesociety.orghighfine.com |

| Benzyloxycarbonyl | Cbz or Z | Cbz-Cl, Cbz-OSu | Catalytic hydrogenolysis, strong acid | Can be removed by hydrogenolysis. | peptide.com |

| Allyloxycarbonyl | Alloc | Alloc-Cl, Alloc-OSu | Pd(0) catalyst | Stable to both acid and base. | highfine.comug.edu.pl |

Synthesis of Substituted Aromatic β-Amino Propanoic Acid Derivatives

The synthesis of β-amino propanoic acid derivatives with aromatic substituents is a significant area of research due to their potential applications in medicinal chemistry. Various methodologies have been developed to introduce a wide range of functional groups onto the aromatic ring, affording a diverse library of compounds. These methods often involve multi-step sequences, starting from readily available materials.

One of the well-established and versatile methods for the enantioselective synthesis of 3-amino-3-arylpropanoic acids involves the use of a chiral auxiliary. A detailed procedure for the synthesis of the methoxy (B1213986) analogue, (R)-3-Amino-3-(p-methoxyphenyl)propanoic acid, has been reported in Organic Syntheses, which serves as an excellent template for the preparation of other derivatives, including the target compound, 3-Amino-3-(4-ethoxyphenyl)propanoic acid. orgsyn.org This approach utilizes a pyrimidinone-based chiral auxiliary to control the stereochemistry at the C3 position.

The general strategy involves the following key steps:

Formation of a chiral heterocyclic template: This is typically achieved by condensing an amino acid, such as L-asparagine, with an aldehyde to form a cyclic intermediate.

Modification and coupling: The chiral template is then modified and coupled with a substituted aryl halide (e.g., 4-iodoanisole for the methoxy derivative) via a palladium-catalyzed cross-coupling reaction.

Hydrolysis and removal of the auxiliary: The final step involves the hydrolytic cleavage of the heterocyclic ring to release the desired β-amino acid.

A specific example is the synthesis of (R)-3-Amino-3-(p-methoxyphenyl)propanoic acid, which is outlined in the table below. orgsyn.org

Table 1: Synthesis of (R)-3-Amino-3-(p-methoxyphenyl)propanoic acid orgsyn.org

| Step | Starting Material | Reagents | Product | Yield |

|---|---|---|---|---|

| A | L-Asparagine monohydrate, Pivalaldehyde | Potassium hydroxide, Methyl chloroformate, Sodium bicarbonate | (S,S)-2-tert-Butyl-1-carbomethoxy-6-carboxy-2,3,5,6-tetrahydro-4(1H)-pyrimidinone | 72-79% |

| B | (S,S)-2-tert-Butyl-1-carbomethoxy-6-carboxy-2,3,5,6-tetrahydro-4(1H)-pyrimidinone | Methanol (B129727), Triethylamine | (S)-2-tert-Butyl-1-carbomethoxy-2,3-dihydro-4(1H)-pyrimidinone | - |

| C | (S)-2-tert-Butyl-1-carbomethoxy-2,3-dihydro-4(1H)-pyrimidinone, 4-Iodoanisole | Diethylamine, Tetrakis(triphenylphosphine)palladium(0), Dimethylformamide | (R)-2-tert-Butyl-6-(4-methoxyphenyl)-5,6-dihydro-4(1H)-pyrimidinone | - |

| D | (R)-2-tert-Butyl-6-(4-methoxyphenyl)-5,6-dihydro-4(1H)-pyrimidinone | Tetrahydrofuran, 95% Ethanol, Hydrochloric acid | (R)-3-Amino-3-(p-methoxyphenyl)propionic acid | - |

Furthermore, various other substituted aromatic β-amino propanoic acid derivatives have been synthesized, showcasing the versatility of available synthetic methods. For instance, derivatives with hydroxy, fluoro, and cyano substituents on the phenyl ring have been prepared.

The synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has been achieved through the reaction of 4-aminophenol (B1666318) with acrylic acid or methyl acrylate. nih.gov This approach, however, results in substitution at the amino group rather than the aromatic ring of the β-amino acid core.

For the synthesis of fluorinated analogues, an enzymatic method has been developed. This involves the lipase-catalyzed hydrolysis of racemic β-amino carboxylic ester hydrochloride salts to obtain enantiomerically pure β-fluorophenyl-substituted β-amino acids.

The synthesis of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate has also been reported, with subsequent resolution of the enantiomers via enantioselective N-acylation using Candida antarctica lipase A.

The table below summarizes the synthesis of various substituted aromatic β-amino propanoic acid derivatives.

Table 2: Synthesis of Substituted Aromatic β-Amino Propanoic Acid Derivatives

| Derivative | Starting Materials | Key Reagents/Method | Reference |

|---|---|---|---|

| (R)-3-Amino-3-(p-methoxyphenyl)propionic acid | L-Asparagine monohydrate, Pivalaldehyde, 4-Iodoanisole | Pyrimidinone chiral auxiliary, Palladium-catalyzed coupling | orgsyn.org |

| 3-((4-Hydroxyphenyl)amino)propanoic acid | 4-Aminophenol, Acrylic acid | Michael addition | nih.gov |

| (R)- and (S)-3-Amino-3-(fluorophenyl)propanoic acids | Racemic ethyl 3-amino-3-(fluorophenyl)propanoates | Lipase-catalyzed hydrolysis | |

| (R)- and (S)-3-Amino-3-(4-cyanophenyl)propanoic acid | Racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate | Enantioselective N-acylation using Candida antarctica lipase A |

Reactivity and Chemical Transformations of 3 Amino 3 4 Ethoxyphenyl Propanoic Acid Derivatives

Functional Group Interconversions at the Amino Moiety

The primary amino group of 3-amino-3-(4-ethoxyphenyl)propanoic acid is a key site for various chemical reactions, enabling the introduction of diverse functionalities.

Acylation and Amidation Reactions

The amino group readily undergoes acylation and amidation reactions. These reactions are fundamental in peptide synthesis and for the introduction of various protecting groups. For instance, N-acylation can be achieved using acyl chlorides or acid anhydrides in the presence of a base. A notable example is the enantioselective N-acylation of the corresponding ethyl ester, ethyl 3-amino-3-(4-cyanophenyl)propanoate, catalyzed by Candida antarctica lipase (B570770) A (CAL-A). researchgate.net This enzymatic approach allows for the separation of enantiomers. researchgate.net

Common protecting groups for the amino functionality, such as Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), can be introduced to facilitate subsequent chemical transformations. The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347), while the Fmoc group is attached using Fmoc-OSu (N-(9-fluorenylmethyloxycarbonyl)oxysuccinimide). researchgate.net The formation of amide bonds is a cornerstone of peptide chemistry and is frequently employed to link amino acids together. youtube.comresearchgate.net

Oxidation Reactions of the Amino Group

While direct oxidation of the primary amino group in 3-amino-3-(4-ethoxyphenyl)propanoic acid is not extensively documented in the provided context, related transformations on similar structures provide insights. For example, the p-methoxyphenyl (PMP) group, structurally similar to the ethoxyphenyl group, can be oxidatively cleaved from a β-lactam nitrogen using ceric ammonium (B1175870) nitrate (B79036) (CAN). mdpi.com This process involves the oxidation of the aromatic ring to a benzoquinone. mdpi.com Although this example involves a secondary amine as part of a lactam, it highlights the potential for oxidative reactions involving the aromatic portion of the molecule, which can be influenced by the amino substituent.

Reactions Involving the Carboxylic Acid Group

The carboxylic acid functionality is another reactive center in the molecule, allowing for the formation of esters, amides, and other derivatives.

Esterification and Amide Bond Formation

Esterification of the carboxylic acid group is a common transformation. For example, the esterification of the related 3,3'-((4-hydroxyphenyl)azanediyl)di(propanoic)acid to its dimethyl ester is achieved using an excess of methanol (B129727) with a catalytic amount of sulfuric acid. nih.govmdpi.com Generally, esterification of amino acids can be carried out using an alcohol in the presence of a catalyst like chlorosulphonic acid. google.com This method has been shown to be efficient, achieving high conversion rates in a short time. google.com

The carboxylic acid can also be activated to form amide bonds. researchgate.net This is a fundamental reaction in the synthesis of peptides and other amide-containing molecules. youtube.comresearchgate.net Coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as uronium and phosphonium (B103445) salts like HATU and PyBOP, are commonly used to facilitate amide bond formation. researchgate.net

Conversion to Hydrazides and Related Derivatives

The carboxylic acid group can be converted into hydrazides, which are valuable intermediates for the synthesis of various heterocyclic compounds and other derivatives. For instance, N-(4-hydroxyphenyl)-β-alanine hydrazide was synthesized from the corresponding methyl ester via hydrazinolysis. nih.govmdpi.com These hydrazides can then be reacted with aldehydes or ketones to form hydrazones. nih.govmdpi.com

Modifications of the Ethoxyphenyl Moiety

The ethoxyphenyl group offers possibilities for chemical modification, although this is less commonly explored compared to the amino and carboxylic acid groups. The hydroxyl group of the related phenol (B47542) moiety is known to participate in various reactions, including oxidation and nucleophilic substitutions. semanticscholar.org In the context of the ethoxy group, one potential reaction is ether cleavage to yield the corresponding phenol, 3-amino-3-(4-hydroxyphenyl)propanoic acid. This transformation would open up the phenolic hydroxyl group for further reactions. Additionally, electrophilic aromatic substitution on the phenyl ring is a theoretical possibility, though the directing effects of the existing substituents would need to be considered.

Table 1: Key Reactions and Transformations

| Functional Group | Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|---|

| Amino Moiety | Acylation/Amidation | Acyl chlorides, acid anhydrides, base; CAL-A | N-Acyl derivatives, amides |

| Amino Moiety | N-Protection | Di-tert-butyl dicarbonate (Boc₂O); Fmoc-OSu | Boc-protected amines, Fmoc-protected amines |

| Carboxylic Acid | Esterification | Alcohol, acid catalyst (e.g., H₂SO₄, ClSO₃H) | Esters |

| Carboxylic Acid | Amide Bond Formation | Amines, coupling agents (e.g., DCC, EDC, HATU) | Amides |

| Carboxylic Acid | Hydrazide Formation | Hydrazine hydrate (B1144303) | Hydrazides |

| Ethoxyphenyl Moiety | Ether Cleavage | Strong acid (e.g., HBr, HI) | Phenols |

Substitution Reactions on the Phenyl Ring

The phenyl ring of 3-amino-3-(4-ethoxyphenyl)propanoic acid derivatives is activated towards electrophilic aromatic substitution due to the presence of the electron-donating ethoxy group. This group directs incoming electrophiles to the ortho and para positions relative to itself. youtube.com While the entire amino-propanoic acid substituent has a complex directing effect, the activating nature of the ethoxy group is a dominant influence. youtube.com

The inherent reactivity of the broader 3-((4-hydroxyphenyl)amino)propanoic acid scaffold, a related structure, highlights the versatility of the phenyl ring. semanticscholar.org The hydroxyl group in these analogs, similar to the ethoxy group, participates in various reactions, including nucleophilic substitutions, which underscores the potential for diverse modifications on the ring. semanticscholar.org The synthetic flexibility of these scaffolds allows for the incorporation of a wide array of aromatic and heterocyclic substituents, making them valuable in medicinal chemistry. mdpi.com

Research on related structures, such as 3-((4-hydroxyphenyl)amino)propanoic acid, has led to the synthesis of large libraries of derivatives. semanticscholar.orgnih.gov These efforts often involve multi-step reactions where the core structure is modified. For instance, derivatives are commonly prepared through the condensation of a hydrazide form of the parent molecule with various substituted aromatic aldehydes and ketones. nih.gov This process results in a series of hydrazones with diverse substitution patterns on the phenyl rings of the newly introduced moieties. mdpi.comnih.gov

| Derivative Type | Substituent on Phenyl Ring | Resulting Compound Class | Reference |

|---|---|---|---|

| 3-((4-hydroxyphenyl)amino)propanehydrazide | 4-NO₂ (from 4-nitrobenzaldehyde) | Hydrazone | mdpi.com |

| 3-((4-hydroxyphenyl)amino)propanehydrazide | 4-Cl (from 4-chlorobenzaldehyde) | Hydrazone | mdpi.com |

| 3-((4-hydroxyphenyl)amino)propanehydrazide | 4-OH (from 4-hydroxybenzaldehyde) | Hydrazone | mdpi.com |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | -C(=NOH)CH₃ (oxime from acetyl group) | Oxime | mdpi.com |

Reduction of Aromatic Systems in Related Compounds

The reduction of the aromatic phenyl ring in compounds related to 3-amino-3-(4-ethoxyphenyl)propanoic acid is a feasible transformation, although specific examples for this exact molecule are not prominent in the reviewed literature. Generally, such transformations are accomplished through established chemical methods.

One common method is catalytic hydrogenation . This process typically involves reacting the compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or rhodium (Rh). This reaction would reduce the phenyl ring to a cyclohexyl ring, profoundly altering the compound's steric and electronic properties.

Another powerful method for reducing electron-rich aromatic rings, like the 4-ethoxyphenyl group, is the Birch reduction . This reaction uses a solution of an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. For an ethoxybenzene-containing compound, the Birch reduction would be expected to yield a non-conjugated diene, specifically an ethoxy-substituted cyclohexa-1,4-diene. This selective reduction provides a pathway to partially saturated cyclic structures that are not accessible through catalytic hydrogenation.

Derivatization for Bioconjugation and Probe Development

The trifunctional nature of 3-amino-3-(4-ethoxyphenyl)propanoic acid makes it an excellent scaffold for derivatization aimed at bioconjugation and the development of chemical probes. The amino and carboxylic acid groups are readily available for modification using standard synthetic protocols.

The presence of the amino group allows for the formation of stable amide bonds, which is a cornerstone of many bioconjugation strategies. mdpi.com A critical step in utilizing amino acids for purposes like peptide synthesis involves the protection of the amino group. For the related 3-amino-3-(4-cyanophenyl)propanoic acid, the free amino acid has been successfully transformed into its N-Boc (tert-butyloxycarbonyl) and N-Fmoc (9-fluorenylmethyloxycarbonyl) protected derivatives. researchgate.netresearchgate.net These protecting groups are fundamental in solid-phase peptide synthesis, allowing the amino acid to be incorporated into a growing peptide chain in a controlled manner.

Furthermore, the carboxylic acid moiety can be activated or converted to other functional groups. A common strategy involves converting the carboxylic acid to a hydrazide. For example, N-(4-hydroxyphenyl)-β-alanine has been converted to its corresponding hydrazide, which serves as a versatile intermediate. semanticscholar.orgnih.gov This hydrazide can then be reacted with a diverse range of aldehydes and ketones to form hydrazone derivatives. nih.gov This approach has been used to generate large libraries of novel compounds that can be screened for biological activity, effectively serving as probes to discover new antimicrobial or anticancer agents. mdpi.comnih.govresearchgate.net The development of such libraries based on the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold highlights its utility as a foundational platform for creating novel bioactive molecules. nih.gov

| Functional Group | Reaction Type | Reagents/Products | Application | Reference |

|---|---|---|---|---|

| Amino Group | N-Protection | Boc-anhydride or Fmoc-OSu to yield N-Boc or N-Fmoc derivatives | Peptide Synthesis (Bioconjugation) | researchgate.netresearchgate.net |

| Carboxylic Acid | Hydrazinolysis | Hydrazine hydrate to form a propanehydrazide | Intermediate for Probe Synthesis | semanticscholar.orgnih.gov |

| Propanehydrazide | Condensation | Aromatic aldehydes/ketones to form hydrazones | Development of Bioactive Probes | mdpi.comnih.gov |

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed structural map can be constructed.

Proton NMR (¹H NMR) Analysis

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The spectrum of 3-Amino-3-(4-ethoxyphenyl)propanoic acid would be expected to show distinct signals corresponding to the various types of protons present.

For the ethoxy group, a triplet signal would arise from the methyl (CH₃) protons, coupled to the adjacent methylene (B1212753) (CH₂) protons. The methylene protons of the ethoxy group would, in turn, appear as a quartet due to coupling with the methyl protons. A representative ¹H NMR spectrum of a related compound, 4-ethoxyphenylamine, shows a triplet for the methyl protons at approximately 1.36 ppm and a quartet for the methylene protons at around 3.94 ppm. rsc.org

The aromatic protons on the benzene (B151609) ring typically appear in the region of 6.5-7.5 ppm. For a 4-substituted ring system like in 3-Amino-3-(4-ethoxyphenyl)propanoic acid, two sets of doublets would be expected, corresponding to the protons ortho and meta to the ethoxy group. For instance, in 4-ethoxyphenylamine, these signals are observed as multiplets between 6.59 and 6.75 ppm. rsc.org

The protons of the propanoic acid backbone would also give characteristic signals. The proton on the carbon bearing the amino group (the α-proton) would likely appear as a multiplet, and the methylene protons of the propanoic acid chain would also produce a multiplet signal.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Amino-3-(4-ethoxyphenyl)propanoic acid

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ethoxy CH₃ | ~1.3-1.4 | Triplet |

| Propanoic CH₂ | ~2.5-2.8 | Multiplet |

| Ethoxy CH₂ | ~3.9-4.0 | Quartet |

| Methine CH | ~4.0-4.3 | Multiplet |

| Aromatic CH | ~6.8-7.3 | Multiplets (Doublets) |

| Amino NH₂ | Variable | Broad Singlet |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values can vary based on solvent and other experimental conditions.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 3-Amino-3-(4-ethoxyphenyl)propanoic acid will give a distinct signal in the ¹³C NMR spectrum.

The ethoxy group carbons would be expected at the higher field (lower ppm) end of the spectrum. The methyl carbon (CH₃) would appear around 12-15 ppm, and the methylene carbon (CH₂) would be further downfield, typically around 63 ppm, as seen in the spectrum of 4-ethoxyphenylamine. rsc.org

The carbons of the propanoic acid moiety would also have characteristic shifts. The methylene carbon (CH₂) would likely resonate in the 30-40 ppm range, while the methine carbon (CH) attached to the nitrogen atom would be further downfield. The carbonyl carbon of the carboxylic acid is the most deshielded and would appear at the lowest field, typically in the range of 170-180 ppm.

The aromatic carbons would show a pattern of signals in the 110-160 ppm region. The carbon atom attached to the oxygen of the ethoxy group would be the most downfield of the aromatic carbons, while the other aromatic carbons would appear at higher fields.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Amino-3-(4-ethoxyphenyl)propanoic acid

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethoxy CH₃ | ~12-15 |

| Propanoic CH₂ | ~35-45 |

| Methine CH | ~50-60 |

| Ethoxy CH₂ | ~63-65 |

| Aromatic CH | ~114-130 |

| Aromatic C (ipso to propanoic acid) | ~130-135 |

| Aromatic C (ipso to ethoxy) | ~155-160 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values can vary based on solvent and other experimental conditions.

Advanced NMR Techniques (e.g., HMQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed.

HMQC: This experiment correlates the chemical shifts of directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrations of specific chemical bonds.

The IR spectrum of 3-Amino-3-(4-ethoxyphenyl)propanoic acid would exhibit several characteristic absorption bands:

N-H Stretching: The amino group (NH₂) would show one or two bands in the region of 3300-3500 cm⁻¹.

O-H Stretching: The carboxylic acid O-H group would display a very broad absorption band, typically centered around 3000 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethoxy and propanoic acid groups appear just below 3000 cm⁻¹.

C=O Stretching: The carbonyl group (C=O) of the carboxylic acid would give a strong, sharp absorption band in the region of 1700-1725 cm⁻¹.

C-O Stretching: The C-O stretching of the ether linkage in the ethoxy group would likely appear in the 1200-1250 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration would be found in the 1000-1250 cm⁻¹ range.

Aromatic C=C Bending: Bending vibrations for the substituted benzene ring would be observed in the fingerprint region below 1000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for 3-Amino-3-(4-ethoxyphenyl)propanoic acid

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Amino (N-H) | Stretch | 3300-3500 |

| Carboxylic Acid (O-H) | Stretch | 2500-3300 (broad) |

| Aromatic (C-H) | Stretch | >3000 |

| Aliphatic (C-H) | Stretch | <3000 |

| Carbonyl (C=O) | Stretch | 1700-1725 |

| Ether (C-O) | Stretch | 1200-1250 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like amino acids. nih.gov In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, the analyte molecules become charged ions that can be detected by the mass spectrometer.

For 3-Amino-3-(4-ethoxyphenyl)propanoic acid (molecular formula C₁₁H₁₅NO₃, molecular weight 209.24 g/mol ), the ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 210.25. synquestlabs.com Depending on the experimental conditions, other adducts such as the sodium adduct [M+Na]⁺ might also be observed.

The fragmentation pattern of the parent ion can provide valuable structural information. Common fragmentation pathways for amino acids include the loss of water (H₂O) and carbon monoxide (CO). researchgate.net For 3-Amino-3-(4-ethoxyphenyl)propanoic acid, fragmentation could also involve cleavage of the ethoxy group or the propanoic acid side chain, providing further confirmation of the compound's structure.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used to separate components of a mixture and provide mass information for structural elucidation and purity assessment. In the analysis of 3-Amino-3-(4-ethoxyphenyl)propanoic acid, LC separates the compound from any impurities or starting materials, after which MS provides a mass-to-charge ratio (m/z) that helps confirm its identity.

The molecular formula for 3-Amino-3-(4-ethoxyphenyl)propanoic acid is C₁₁H₁₅NO₃. sigmaaldrich.com The expected monoisotopic mass is 209.1052 g/mol . During mass spectrometry analysis, the molecule is ionized, typically by protonation to form the [M+H]⁺ adduct or by association with other cations like sodium to form [M+Na]⁺. High-resolution mass spectrometry can measure the m/z of these ions with high precision, allowing for unambiguous confirmation of the compound's elemental composition. The purity is assessed by integrating the area of the chromatographic peak corresponding to the target compound relative to the total area of all detected peaks.

General LC-MS methods for amino acids often involve a reversed-phase column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724). nih.gov

Table 1: Predicted Mass Spectrometry Data for 3-Amino-3-(4-ethoxyphenyl)propanoic acid This table is based on theoretical calculations from the compound's molecular formula.

| Adduct Ion | Chemical Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₁₁H₁₆NO₃⁺ | 210.1125 |

| [M+Na]⁺ | C₁₁H₁₅NNaO₃⁺ | 232.0944 |

| [M+K]⁺ | C₁₁H₁₅KNO₃⁺ | 248.0683 |

X-ray Crystallography for Absolute Stereochemistry Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and absolute stereochemistry. For a chiral molecule like 3-Amino-3-(4-ethoxyphenyl)propanoic acid, which has a stereocenter at the C3 carbon, X-ray analysis of a single crystal of one enantiomer allows for the unambiguous assignment of its (R) or (S) configuration.

While specific crystallographic data for 3-Amino-3-(4-ethoxyphenyl)propanoic acid is not available in the reviewed literature, this technique has been crucial for analogous compounds. For instance, the absolute configuration of (+)-3-amino-2-phenyl propanoic acid was definitively assigned as (R) using X-ray structure determination, correcting a previous assignment. sci-hub.se This highlights the power of crystallography to resolve stereochemical ambiguities. Such an analysis for 3-Amino-3-(4-ethoxyphenyl)propanoic acid would reveal the precise spatial arrangement of the 4-ethoxyphenyl group, the amino group, and the propanoic acid backbone, offering insights into its solid-state conformation and intermolecular interactions, such as hydrogen bonding.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are compared against the theoretical values calculated from the compound's empirical formula, C₁₁H₁₅NO₃. A close match between the found and theoretical values provides strong evidence for the sample's purity and confirms its elemental composition.

For a pure sample of 3-Amino-3-(4-ethoxyphenyl)propanoic acid, the theoretical elemental composition would be expected to align with the calculated values shown in the table below. This technique is crucial for verifying that the synthesized compound has the correct molecular formula.

Table 2: Elemental Analysis Data for 3-Amino-3-(4-ethoxyphenyl)propanoic acid (C₁₁H₁₅NO₃) This table presents theoretical values. Experimental results would be expected to be within ±0.4% of these values.

| Element | Atomic Mass | Theoretical Percentage (%) |

|---|---|---|

| Carbon (C) | 12.011 | 63.14 |

| Hydrogen (H) | 1.008 | 7.23 |

| Nitrogen (N) | 14.007 | 6.69 |

| Oxygen (O) | 15.999 | 22.93 |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Since 3-Amino-3-(4-ethoxyphenyl)propanoic acid is a chiral compound, determining the enantiomeric excess (ee) is critical, as the biological activity of enantiomers can differ significantly. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for separating and quantifying enantiomers.

The separation can be achieved directly using a chiral stationary phase (CSP) or indirectly by derivatizing the enantiomers with a chiral agent to form diastereomers, which can then be separated on a standard achiral column.

For β-amino acids, direct separation is often performed on CSPs like teicoplanin-based (e.g., Chirobiotic T) or polysaccharide-based columns. researchgate.netphenomenex.com The choice of mobile phase, typically a mixture of an organic solvent like methanol (B129727) or acetonitrile and a buffer, is optimized to achieve baseline resolution between the two enantiomer peaks. researchgate.net

Indirect methods involve pre-column derivatization with reagents such as 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) or Nα-(2,4-dinitro-5-fluorophenyl)-L-alanine amide (Marfey's reagent, FDAA). nih.gov These reagents react with the amino group of the enantiomers to form diastereomeric derivatives that exhibit different retention times on a reversed-phase HPLC column. researchgate.netnih.gov The enantiomeric excess is calculated from the relative peak areas of the two separated enantiomers.

Table 3: Typical Chiral HPLC Methodologies for β-Amino Acid Analogues This table summarizes common conditions reported for the analysis of similar compounds.

| Method Type | Chiral Stationary Phase (CSP) / Derivatizing Agent | Typical Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Direct | Teicoplanin-based (e.g., Chirobiotic T) | Water-Methanol mixtures | UV (210 nm) | researchgate.net |

| Direct | Polysaccharide-based (e.g., Lux Cellulose) | Acetonitrile with TFA or Formic Acid | UV (220 nm) | phenomenex.com |

| Indirect | GITC (derivatizing agent) | Gradient of KH₂PO₄ buffer and Methanol | UV (250 nm) | researchgate.net |

| Indirect | FDAA (Marfey's Reagent) | Gradient of aqueous buffer and Acetonitrile | UV (340 nm) | nih.gov |

Biological and Biomedical Research Applications

Evaluation of Biological Activities of 3-Amino-3-(4-ethoxyphenyl)propanoic acid and its Analogues

Anticancer Potential and Mechanisms

Research into the anticancer properties of compounds structurally related to 3-Amino-3-(4-ethoxyphenyl)propanoic acid has shown promising results. A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been evaluated for their potential as anticancer agents. elsevierpure.comsigmaaldrich.commdpi.com

In one study, these derivatives were tested against human lung adenocarcinoma (A549) cells. sigmaaldrich.com While the parent compound, 3-((4-hydroxyphenyl)amino)propanoic acid, did not show significant anticancer activity, certain modifications to its structure led to enhanced cytotoxicity. sigmaaldrich.com For instance, a hydrazone derivative bearing a 1-naphthyl substituent demonstrated a notable reduction in A549 cell viability to 42.1%. sigmaaldrich.com Another promising derivative, compound 20 in the study, which contains a 2-furyl substituent, was also effective in reducing A549 cell viability by 50% and was shown to suppress cancer cell migration. elsevierpure.comresearchgate.net

Importantly, some of these active compounds displayed favorable cytotoxicity profiles, showing less harm to noncancerous Vero cells, which suggests a degree of selectivity towards cancer cells. elsevierpure.comresearchgate.net The anticancer potential of these derivatives is thought to be linked to their ability to induce oxidative stress within cancer cells. sigmaaldrich.com The presence of a phenolic group in these molecules is believed to contribute to this effect, potentially sensitizing cancer cells to chemotherapeutic treatments. sigmaaldrich.com

Table 1: Anticancer Activity of Selected 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives against A549 Cancer Cells

| Compound Derivative | Key Structural Feature | Effect on A549 Cell Viability | Reference |

|---|---|---|---|

| Hydrazone with 1-naphthyl substituent | Naphthyl group | Reduced to 42.1% | sigmaaldrich.com |

| Compound 20 | 2-furyl substituent | Reduced by 50% | elsevierpure.comresearchgate.net |

| Parent Compound | 4-hydroxyphenyl group | No noticeable activity | sigmaaldrich.com |

Antimicrobial and Antifungal Efficacy

The antimicrobial and antifungal potential of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has been a significant area of investigation. elsevierpure.comnih.gov These compounds have demonstrated a broad spectrum of activity against a range of multidrug-resistant bacterial and fungal pathogens. elsevierpure.comnih.gov

A comprehensive study detailed the synthesis and evaluation of a library of these derivatives against clinically relevant pathogens, including those from the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). nih.gov The antimicrobial activity was found to be highly dependent on the specific chemical modifications of the parent structure. nih.gov

Hydrazone derivatives containing heterocyclic substituents were identified as particularly potent, exhibiting broad-spectrum antimicrobial effects. elsevierpure.comnih.gov These compounds were active against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 1 to 8 µg/mL, and vancomycin-resistant Enterococcus faecalis with MICs between 0.5 and 2 µg/mL. elsevierpure.comnih.gov Activity was also observed against Gram-negative bacteria and drug-resistant Candida species, including Candida auris, with MIC values in the range of 8 to 64 µg/mL. elsevierpure.comnih.gov

Table 2: Antimicrobial and Antifungal Activity of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives

| Pathogen | Type | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive bacteria | 1 - 8 | elsevierpure.comnih.gov |

| Vancomycin-resistant Enterococcus faecalis | Gram-positive bacteria | 0.5 - 2 | elsevierpure.comnih.gov |

| Gram-negative pathogens (e.g., E. coli, K. pneumoniae) | Gram-negative bacteria | 8 - 64 | elsevierpure.comnih.gov |

| Drug-resistant Candida species (including C. auris) | Fungi | 8 - 64 | elsevierpure.comnih.gov |

Enzyme Inhibition Studies and Kinetic Analysis

While this information pertains to a related compound lacking the ethoxy substitution, it suggests that the 3-amino-3-phenylpropanoic acid scaffold can interact with and inhibit enzyme activity. The specific effects of the 4-ethoxy group on the phenyl ring on enzyme binding and inhibition kinetics remain an area for future investigation.

Neurotransmitter Modulation and Receptor Interactions

There is a lack of specific research on the direct interaction of 3-Amino-3-(4-ethoxyphenyl)propanoic acid with neurotransmitter systems. However, the core structure of β-alanine, which is a component of the target molecule, is known to have neuromodulatory properties. β-Alanine is considered a neurotransmitter that is structurally intermediate between the α-amino acid neurotransmitters like glycine (B1666218) and glutamate, and the γ-amino acid neurotransmitter GABA. nih.gov

β-Alanine has been shown to have several receptor targets, including acting as a co-agonist at the glycine site of the NMDA receptor, as well as interacting with glycine receptors, GABA-A receptors, and GABA-C receptors. nih.gov Furthermore, studies on beta-Alanine have indicated its ability to elevate dopamine (B1211576) levels in the nucleus accumbens, an effect that is blocked by the glycine receptor antagonist strychnine. nih.gov

Given that 3-Amino-3-(4-ethoxyphenyl)propanoic acid is a β-alanine derivative, it is plausible that it could exhibit some activity within the central nervous system, potentially interacting with receptors for inhibitory or excitatory amino acid neurotransmitters. However, without direct experimental evidence, this remains speculative.

Exploration of Antioxidant Properties in Related Derivatives

The antioxidant potential of derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid has been investigated, revealing that these compounds can act as effective radical scavengers. elsevierpure.comsigmaaldrich.commdpi.com This antioxidant activity is often evaluated in conjunction with their anticancer potential, as reactive oxygen species (ROS) play a significant role in the development and progression of cancer. elsevierpure.comsigmaaldrich.com

The presence of a phenolic hydroxyl group in the structure of these derivatives is a key contributor to their antioxidant capacity. sigmaaldrich.com This group can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative damage. sigmaaldrich.com In studies using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, several derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid demonstrated potent antioxidant properties. elsevierpure.comresearchgate.net Notably, compound 20 from one such study, which also showed significant anticancer activity, was highlighted as a particularly effective antioxidant. elsevierpure.comresearchgate.net

Similarly, derivatives of 3-((4-methoxyphenyl)amino)propanehydrazide have also been shown to possess strong antioxidant activity, with some compounds surpassing the radical scavenging ability of the well-known antioxidant, ascorbic acid. nih.gov

Table 3: Antioxidant Activity of Selected 3-Amino-3-phenylpropanoic Acid Analogues

| Compound Type | Key Structural Feature | Antioxidant Assay | Finding | Reference |

|---|---|---|---|---|

3-((4-hydroxyphenyl)amino)propanoic acid derivative (Compound 20) |

2-furyl substituent | DPPH radical scavenging | Potent antioxidant | elsevierpure.comresearchgate.net |

3-((4-methoxyphenyl)amino)propanehydrazide derivative |

N-(1,3-dioxoisoindolin-2-yl)propanamide | DPPH radical scavenging | 1.37 times more active than ascorbic acid | nih.gov |

3-((4-methoxyphenyl)amino)propanehydrazide derivative |

N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide | DPPH radical scavenging | 1.35 times more active than ascorbic acid | nih.gov |

Influence on Muscle Function and Protein Catabolism (based on related compounds)

While there is no direct research on the effects of 3-Amino-3-(4-ethoxyphenyl)propanoic acid on muscle function, studies on related compounds offer some insights. Research on 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), a metabolite of dietary polyphenols, has shown potential benefits for muscle health. mdpi.com Administration of HMPA has been found to improve grip strength and reduce levels of blood urea (B33335) nitrogen, a marker of protein catabolism. mdpi.com These findings suggest that HMPA may help preserve muscle mass and enhance muscle function. mdpi.com

The mechanism behind these effects may be related to the regulation of myogenic regulatory factors and the inhibition of muscular protein breakdown. mdpi.com For instance, low-dose HMPA administration was shown to increase the expression of Myf5, a gene involved in muscle development. mdpi.com

In a broader context, amino acids and their derivatives are known to play a crucial role in muscle protein metabolism. Essential amino acids, in particular, are primarily responsible for stimulating muscle protein anabolism. nih.gov Leucine, a branched-chain amino acid, is a key regulator of anabolic signaling in skeletal muscle. mdpi.com While 3-Amino-3-(4-ethoxyphenyl)propanoic acid is not an essential amino acid, the findings related to HMPA suggest that derivatives of 3-phenylpropanoic acid could have a positive influence on muscle health.

Inhibition of Amyloid Aggregation (based on related compounds)

The aggregation of amyloid-β (Aβ) peptides is a primary pathological hallmark of Alzheimer's disease. Consequently, the inhibition of this process is a major therapeutic strategy. While direct studies on 3-amino-3-(4-ethoxyphenyl)propanoic acid are not prevalent, research on structurally similar compounds offers valuable insights.

For instance, 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid (HMPA), a terminal metabolite of various dietary polyphenols, has been shown to inhibit the aggregation of Aβ42 in vitro. peptide.combohrium.com Studies using Thioflavin T (ThT) assays and electron microscopy revealed that HMPA can interfere with both the nucleation and elongation phases of Aβ fibril formation, resulting in shorter, less-developed fibrils. bohrium.com Although the effective concentrations of HMPA were relatively high (EC50 of 5–6 mM), these findings suggest that the phenylpropanoic acid scaffold could serve as a foundational structure for developing more potent anti-amyloid agents. bohrium.com The presence of phenol (B47542) and carboxylic acid groups in these types of molecules is thought to be key, as they can form hydrogen bonds with amyloid aggregates, disrupting the existing hydrogen bonds between the peptides and destabilizing the aggregate structure. researchgate.net Further investigation into derivatives, such as the subject compound with its 4-ethoxy group, is warranted to explore how modifications to the phenyl ring might enhance this inhibitory activity.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles

The biological activity of a compound is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies are therefore crucial for optimizing lead compounds into effective therapeutic agents. For arylpropanoic acid derivatives, these studies involve systematic modifications to the molecule to understand how changes in substituents, stereochemistry, and physical properties like lipophilicity influence biological outcomes. orientjchem.orgresearchgate.net

The nature and position of substituents on the aromatic ring of arylpropanoic acid derivatives can dramatically alter their biological activity. orientjchem.orgresearchgate.net Research on related scaffolds provides a clear illustration of this principle. For example, in a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, the introduction of different substituents led to varied antimicrobial and antifungal activities. mdpi.com Specifically, the addition of a 4-nitro (NO2) group to the phenyl ring enhanced activity against S. aureus, E. faecalis, E. coli, and K. pneumoniae compared to an unsubstituted phenyl ring. mdpi.com

Similarly, in studies of 3-arylcoumarins, a nitro group at the 6-position of the coumarin (B35378) core was found to be essential for antibacterial activity against S. aureus, while substitutions on the 3-aryl ring also modulated potency. humanjournals.com These examples underscore the importance of the electronic and steric properties of substituents. For 3-amino-3-(4-ethoxyphenyl)propanoic acid, the ethoxy group at the para position of the phenyl ring is a key feature. SAR studies involving the variation of this alkoxy group (e.g., changing its length, branching, or replacing it with other functional groups) would be essential to determine the optimal substitution for a desired biological effect, be it anticancer, antimicrobial, or anti-inflammatory activity. researchgate.net

Table 1: Impact of Substituent Variation on Antimicrobial Activity of Related Propanoic Acid Derivatives

| Base Scaffold | Substituent | Target Organism | Observed Activity |

|---|---|---|---|

| 3-((4-hydroxyphenyl)amino)propanoic acid | Phenyl | S. aureus | MIC = 16 µg/mL |

| 3-((4-hydroxyphenyl)amino)propanoic acid | 4-Nitrophenyl | S. aureus | MIC = 16 µg/mL |

| 3-((4-hydroxyphenyl)amino)propanoic acid | 4-Nitrophenyl | E. faecalis | MIC = 16 µg/mL |

| 3-((4-hydroxyphenyl)amino)propanoic acid | 4-Nitrophenyl | E. coli | MIC = 32 µg/mL |

Data sourced from studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. mdpi.com

3-Amino-3-(4-ethoxyphenyl)propanoic acid is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers. The stereochemistry of a drug can have a profound impact on its biological activity. nih.govacs.org This is because biological targets, such as enzymes and receptors, are themselves chiral and often exhibit stereospecific recognition. aimspress.com

For many classes of drugs, including arylpropanoic acids, it is common for one enantiomer to be significantly more active than the other. orientjchem.org The (S)-enantiomer of most non-steroidal anti-inflammatory drugs (NSAIDs) of this class is responsible for the therapeutic action. orientjchem.org In other cases, different enantiomers can even have different or opposing biological effects. Research on the nature-inspired compound 3-Br-acivicin has shown that only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that stereochemistry is critical for uptake by cellular transport systems. tandfonline.com Enantiomerically pure β-amino acids are of increasing interest as key components in the synthesis of pharmaceuticals, such as the anticancer drug Taxol. tandfonline.com Therefore, the separation and biological evaluation of the individual (R)- and (S)-enantiomers of 3-amino-3-(4-ethoxyphenyl)propanoic acid would be a critical step in its development as a potential therapeutic agent.

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical physicochemical parameter that influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. nih.gov It plays a determinant role in the ability of a compound to cross biological membranes and to form effective interactions with its target receptor. nih.gov

Role as Building Blocks in Peptide and Pharmaceutical Synthesis

β-amino acids are valuable building blocks in synthetic chemistry, particularly for the creation of peptides and peptidomimetics. nih.govresearchgate.net Their unique structure offers a way to create novel molecular scaffolds with enhanced properties.

Peptides are promising therapeutic agents, but their use is often limited by poor metabolic stability, as they are easily degraded by proteolytic enzymes. nih.gov The incorporation of non-natural β-amino acids, such as 3-amino-3-(4-ethoxyphenyl)propanoic acid, into peptide sequences is a well-established strategy to overcome this limitation. nih.govchiroblock.com

The presence of the β-amino acid disrupts the natural peptide backbone, making the resulting peptidomimetic more resistant to enzymatic degradation. peptide.com This can lead to an improved pharmacokinetic profile and a longer duration of action in the body. peptide.com Furthermore, the additional carbon in the backbone of β-amino acids allows for the formation of unique secondary structures, such as different types of helices and turns, which are not accessible to standard α-peptides. acs.org This structural diversity provides enormous scope for designing peptidomimetics that can mimic or block specific biological interactions, leading to the development of novel receptor agonists and antagonists, enzyme inhibitors, and antimicrobial agents. nih.gov The ribosomal synthesis of peptides containing multiple β-amino acids has also been demonstrated, opening up possibilities for creating complex bioactive molecules. acs.org

Development of Novel Therapeutic Agents and Drug Candidates

The unique structural characteristics of β-amino acids, such as 3-Amino-3-(4-ethoxyphenyl)propanoic acid, position them as valuable building blocks in the creation of innovative therapeutic agents. numberanalytics.comhilarispublisher.com Their incorporation into peptides can lead to enhanced stability against breakdown by enzymes, modified biological activity, and improved pharmacokinetic properties. numberanalytics.comacs.org This has spurred the development of several drug candidates containing β-amino acids, which are currently in various stages of research and development. numberanalytics.com

Derivatives of β-amino acids have shown promise in a range of therapeutic areas. For instance, some have been investigated for their potential in treating neurological disorders by modulating neurotransmitter activity. numberanalytics.comchemimpex.com Additionally, research has explored the anticancer and antimicrobial properties of certain β-amino acid derivatives. numberanalytics.comnih.gov The structural scaffold of 3-((4-hydroxyphenyl)amino)propanoic acid, a related compound, has been identified as a promising basis for developing new anticancer and antioxidant drug candidates. mdpi.com Specifically, derivatives of this compound have demonstrated the ability to reduce the viability and migration of cancer cells. mdpi.com

The versatility of β-amino acids extends to their use in creating peptidomimetics, which are compounds that mimic the structure and function of natural peptides. mdpi.com This approach is a key strategy in developing therapeutic candidates with better oral bioavailability and resistance to metabolic degradation. mdpi.com By incorporating β-amino acids, researchers can design peptides with specific, stable three-dimensional structures, which is crucial for effective drug design. mdpi.com

Table 1: Investigated Therapeutic Applications of β-Amino Acid Derivatives

| Therapeutic Area | Investigated Effect | Example Scaffold/Derivative |

| Oncology | Anticancer and antioxidant properties. mdpi.com | 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. mdpi.com |

| Neurology | Modulation of neurotransmitter activity. numberanalytics.comchemimpex.com | (R)-3-Amino-3-(4-methylphenyl)propionic acid. chemimpex.com |

| Infectious Diseases | Antimicrobial activity against multidrug-resistant pathogens. nih.gov | 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. nih.gov |

Application in Genetic Code Expansion (GCE) for Protein Studies

Genetic code expansion (GCE) is a powerful technique that allows for the incorporation of non-canonical amino acids (ncAAs) with unique functionalities into proteins. addgene.orgresearchgate.netnih.gov This process involves repurposing a codon, typically a stop codon like the amber codon (TAG), to encode for an ncAA. nih.govnih.gov This is achieved by introducing an orthogonal aminoacyl-tRNA synthetase (aaRS) and its corresponding tRNA into a cell. addgene.orgnih.gov The aaRS is engineered to specifically recognize and charge the tRNA with the desired ncAA, which is then incorporated into the growing polypeptide chain at the site of the repurposed codon. addgene.orgnih.gov This technology opens up a vast array of possibilities for studying and engineering proteins with novel properties. researchgate.net

Utilization as Fluorescent Probes for Live Cell Imaging

One of the most exciting applications of GCE is the incorporation of fluorescent non-canonical amino acids (fNCAAs) to serve as probes for live-cell imaging. nih.govnih.gov This technique allows for the direct labeling of proteins with fluorescent dyes, overcoming some of the limitations of larger fluorescent protein tags like GFP, such as their size and potential to perturb protein function. nih.govkaist.ac.kr By encoding an fNCAA directly into the protein of interest, researchers can achieve site-specific labeling within living cells, enabling the study of protein dynamics, localization, and interactions in their native environment. nih.govnih.gov The fluorescence of some ncAAs is sensitive to their local environment, providing a tool to monitor conformational changes in proteins. nih.gov For instance, the fluorescent amino acid Anap shows a blue-shift in its emission spectrum in more hydrophobic environments, which can be used to sense protein conformational changes. nih.gov

Table 2: Comparison of Protein Labeling Techniques for Cellular Imaging

| Feature | Fluorescent Proteins (e.g., GFP) | Fluorescent Non-Canonical Amino Acids (fNCAAs) |

| Size | Large (can perturb protein function) kaist.ac.kr | Small (minimal perturbation) frontiersin.org |

| Labeling | Genetically fused to the protein of interest. | Site-specifically incorporated into the protein sequence. nih.gov |

| Applications | Visualization of proteins in living cells. nih.gov | Live-cell and super-resolution imaging, sensing conformational changes. nih.govnih.gov |

| Photostability | Can be prone to photobleaching. | Some fNCAAs exhibit high photostability. upenn.edu |

Application in NMR and EPR Spectroscopy for Protein Dynamics

The incorporation of ncAAs can significantly enhance the capabilities of Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) spectroscopy for studying protein dynamics. nih.govnih.gov NMR spectroscopy is a powerful tool for determining the three-dimensional structure of proteins in solution. ucsb.edu The incorporation of ncAAs can provide unique spectroscopic signatures, aiding in resonance assignment and providing specific probes to monitor local environmental changes. nih.govyoutube.com

Use for X-ray Scattering and Metal-Chelating Studies in Protein Structure Determination

The incorporation of ncAAs containing heavy atoms or metal-chelating groups has proven to be a valuable tool in protein X-ray crystallography for structure determination. nih.gov The presence of a heavy atom can facilitate phasing, a critical step in solving the three-dimensional structure of a protein from X-ray diffraction data. nih.gov For example, the incorporation of selenomethionine (B1662878) has been a revolutionary technique in this field. nih.gov

Furthermore, ncAAs with metal-chelating side chains can be engineered into proteins to create specific metal-binding sites. nih.gov This allows for the introduction of metal ions that can act as anomalous scatterers for X-ray crystallography or as paramagnetic probes for other biophysical techniques. nih.gov This approach provides a powerful method for both structural determination and the design of novel metalloenzymes.

Investigation of Molecular Targets and Mechanisms of Action

Understanding the molecular targets and mechanisms of action of β-amino acids like 3-Amino-3-(4-ethoxyphenyl)propanoic acid is crucial for their development as therapeutic agents. numberanalytics.commdpi.com Research in this area often involves studying how these compounds interact with specific biological macromolecules, such as enzymes and receptors. acs.orgmdpi.com